![molecular formula C12H13BrN4 B2913734 6-Bromo-4-(piperazin-1-yl)quinazoline CAS No. 205259-86-5](/img/structure/B2913734.png)
6-Bromo-4-(piperazin-1-yl)quinazoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(piperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at position 6 and a piperazine moiety attached at position 4. The quinazoline scaffold is a bicyclic heterocycle, and the presence of the piperazine ring adds complexity to its structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Multi-Kinase Inhibitor : Some derivatives of 6-bromo-4-(piperazin-1-yl)quinazoline exhibit potent multi-kinase inhibitory activity. These compounds have potential as anticancer agents by targeting multiple signaling pathways involved in tumor growth and metastasis .
- Cellular Anti-Proliferative Activity : The same derivatives demonstrate effective cellular anti-proliferative activity against various cancer cell lines. Researchers are exploring their use in cancer therapy .
- 6-Bromo-4-(piperazin-1-yl)quinazoline can serve as a catalyst in organic reactions:
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets, including epidermal growth factor receptors .
Mode of Action
It is known that quinazoline derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Quinazoline derivatives are often associated with inhibitory effects on cell growth and proliferation .
properties
IUPAC Name |
6-bromo-4-piperazin-1-ylquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLUQABTYJZQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(piperazin-1-yl)quinazoline |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.